molecular formula C18H14ClN3O3S2 B3291795 (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide CAS No. 873307-04-1

(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide

Cat. No.: B3291795
CAS No.: 873307-04-1
M. Wt: 419.9 g/mol
InChI Key: YGIGLYOXFNCFSO-RUDMXATFSA-N
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Description

The compound (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide features a trans-configured propenamide backbone substituted with a 3-chlorophenyl group and a sulfathiazole-derived moiety (Fig. 1). This structure combines a sulfonamide-thiazole pharmacophore, common in antimicrobial agents, with an acrylamide group that may enhance bioavailability or target binding .

Figure 1: Hypothesized structure of the target compound, highlighting the propenamide core (E-configuration), 3-chlorophenyl substituent, and sulfathiazole-linked sulfonamide group.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S2/c19-14-3-1-2-13(12-14)4-9-17(23)21-15-5-7-16(8-6-15)27(24,25)22-18-20-10-11-26-18/h1-12H,(H,20,22)(H,21,23)/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIGLYOXFNCFSO-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Chlorobenzaldehyde: This can be synthesized from 3-chlorotoluene through oxidation.

    Formation of 3-(3-Chlorophenyl)-2-propenoic acid: This involves the condensation of 3-chlorobenzaldehyde with malonic acid in the presence of a base.

    Synthesis of 4-[(2-Thiazolylamino)sulfonyl]aniline: This intermediate is prepared by reacting 4-aminobenzenesulfonamide with 2-aminothiazole.

    Coupling Reaction: The final step involves coupling 3-(3-chlorophenyl)-2-propenoic acid with 4-[(2-thiazolylamino)sulfonyl]aniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic or biological outcome.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfathiazole Derivatives

Sulfathiazole-based compounds share the 4-[(2-thiazolylamino)sulfonyl]phenyl moiety, which is critical for antibacterial activity. Key analogs include:

N4-3-Chlorobenzoylsulfathiazole (30)
  • Structure: 3-Chloro-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]benzamide.
  • Key Data :
    • Melting point: 224–226 °C .
    • Synthesis: 87% yield via acylation of sulfathiazole with 3-chlorobenzoyl chloride .
    • Spectral Features: FTIR peaks at 1664 cm⁻¹ (amide C=O), 1142 cm⁻¹ (SO₂NH); ¹H-NMR signals for aromatic protons at δ 7.25–8.01 .
Phthalylsulfathiazole
  • Structure: 2-[[[4-[(2-thiazolylamino)sulfonyl]phenyl]amino]carbonyl]benzoic acid.
  • Activity : Intestinal antibacterial agent due to sulfonamide-thiazole synergy .
  • Comparison : The target compound lacks the phthalic acid moiety, which may reduce gastrointestinal targeting but improve systemic absorption.

Acrylamide and Propenamide Derivatives

Compounds with acrylamide/propenamide backbones exhibit diverse bioactivities depending on substituents:

N-(3-Chlorophenyl)-3-(4-Chlorophenyl)-2-cyanoprop-2-enamide
  • Structure: Features a cyano group and dual chlorophenyl substituents.
  • Molecular Weight : 331.22 .
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide
  • Structure: Includes a fluorinated benzyloxy group and dimethylaminopropyl chain.
  • Molecular Weight : 390.88 .
  • Comparison: The dimethylaminopropyl group may enhance membrane permeability, whereas the target compound’s sulfathiazole moiety favors sulfonamide receptor binding.

Thiazole-Acetamide Hybrids

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure: Combines thiazole with morpholinoacetamide.
  • Purity : 95% .
  • Comparison: The morpholino group introduces conformational flexibility, contrasting with the rigid sulfonamide linkage in the target compound.

Structural and Functional Analysis

Substituent Effects

  • Chlorophenyl Groups : The 3-chlorophenyl substituent in the target compound may improve lipophilicity compared to 4-chlorophenyl analogs (e.g., ), altering pharmacokinetics .
  • Sulfonamide-Thiazole Motif : Common in sulfonamide antibiotics (e.g., sulfathiazole derivatives), this group likely confers bacterial dihydropteroate synthase inhibition .

Physicochemical Properties

  • Melting Points : Sulfathiazole analogs (e.g., compound 30: 224–226 °C) typically exhibit higher melting points due to hydrogen bonding, whereas acrylamides may show lower values depending on substituents .
  • Spectroscopic Signatures : The target compound’s ¹H-NMR would display distinct vinyl proton signals (δ ~6.5–7.5 ppm) and sulfonamide NH peaks (δ ~10–12 ppm), differing from benzamide analogs .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name (Source) Key Substituents Molecular Weight Notable Properties
Target Compound 3-Chlorophenyl, propenamide ~387.8* Hypothesized antibacterial
N4-3-Chlorobenzoylsulfathiazole (30) 3-Chlorobenzamide 387.84 Mp 224–226 °C, 87% yield
N-(3-Chlorophenyl)-3-(4-ClPh)-2-cyanoprop-2-enamide 3-ClPh, 4-ClPh, cyano 331.22 High lipophilicity
(2E)-3-{4-[(2-Cl-6-FPh)methoxy]Ph}-N-[3-(dimethylamino)propyl]propenamide Fluorinated benzyloxy, dimethylamino 390.88 Enhanced permeability

*Calculated based on molecular formula.

Biological Activity

(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide, also known by its CAS number 873307-04-1, is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Thiazolylamino group : Implicated in biological activity, particularly in enzyme inhibition.
  • Sulfonylphenyl group : Contributes to the compound's solubility and stability.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, such as CYP51, which is essential for ergosterol synthesis in fungi .
  • Receptor Modulation : It may act as a modulator for various receptors, impacting cellular signaling pathways.

Antifungal Activity

Recent studies have shown that derivatives of thiazole compounds exhibit significant antifungal properties. For instance, compounds similar to this compound demonstrated activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Cytotoxicity Analysis

Cytotoxic effects were evaluated using NIH/3T3 cell lines. The following IC50 values were recorded:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin>1000

These results indicate that the synthesized compounds exhibit antifungal activity with minimal cytotoxic effects on normal cells at effective concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electronegative substituents, such as chlorine and fluorine on the phenyl moiety, significantly enhances biological activity. Higher electronegativity correlates with increased lipophilicity, facilitating better interaction with biological targets .

Case Studies

  • Compound 2e : Showed notable antifungal activity against C. parapsilosis with an MIC of 1.23 μg/mL after 48 hours. This compound inhibited ergosterol synthesis effectively, demonstrating potential as a new antifungal agent .
  • Molecular Docking Studies : These studies revealed that the compound binds effectively to the active site of CYP51, suggesting a mechanism similar to azole drugs in inhibiting fungal growth .

Q & A

Q. How can researchers optimize the synthesis of (2E)-3-(3-chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:
  • Solvent selection : Use polar aprotic solvents like DMF or THF to enhance solubility of intermediates (e.g., thiazolylsulfonamide precursors) .
  • Temperature : Maintain temperatures between 60–80°C during condensation steps to minimize side reactions while promoting acrylamide bond formation .
  • Catalysts : Employ bases like triethylamine or sodium hydroxide to deprotonate sulfonamide NH groups, facilitating nucleophilic substitution .
  • Purification : Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Analytical validation : Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : A multi-technique approach is essential:
  • NMR spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for sulfonamide protons; δ 6.5–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl C=O at ~165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 432.05) and isotopic patterns consistent with Cl and S atoms .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
  • X-ray crystallography : Resolve the (2E)-configuration of the propenamide backbone and spatial orientation of substituents .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer : Prioritize target-agnostic screens:
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors (e.g., PPARγ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

  • Methodological Answer : Systematically modify substituents and evaluate effects:
  • Chlorophenyl position : Compare 3-Cl vs. 2-Cl analogs (synthesized via Suzuki coupling) to assess steric/electronic impacts on target binding .
  • Sulfonamide group : Replace thiazole with pyrimidine or triazole rings to modulate solubility and hydrogen-bonding capacity .
  • Propenamide geometry : Synthesize (2Z)-isomer to evaluate E/Z configuration’s role in bioactivity .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Address variability through:
  • Assay standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence and LC-MS-based activity assays .
  • Impurity profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents or unreacted intermediates) .
  • Computational docking : Compare binding poses in crystal structures (e.g., PDB 3POZ) to identify key residues influencing potency .

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Integrate biophysical and omics approaches:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases) .
  • RNA-seq/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells (e.g., apoptosis markers like BAX/BCL-2) .
  • Cryo-EM : Resolve ligand-target complexes at near-atomic resolution to map interaction hotspots .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(3-Chlorophenyl)-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-propenamide

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